5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Organic Synthesis Intermediate Purity Procurement Specification

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone (CAS 886371-34-2) is a multifunctional aryl trifluoromethyl ketone characterized by a unique substitution pattern featuring a chloro group at the 5'-position, a methoxy group at the 2'-position, and a trifluoroacetyl moiety on a phenyl ring. This compound serves as a specialized intermediate and reagent in organic synthesis, with its trifluoromethyl group conferring distinct physicochemical properties and reactivity profiles compared to non-fluorinated analogs.

Molecular Formula C9H6ClF3O2
Molecular Weight 238.59 g/mol
CAS No. 886371-34-2
Cat. No. B1325219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone
CAS886371-34-2
Molecular FormulaC9H6ClF3O2
Molecular Weight238.59 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F
InChIInChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4H,1H3
InChIKeyDXOBROLESRNYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone (CAS 886371-34-2): A Specialized Aryl Trifluoromethyl Ketone Building Block for Research and Industrial Synthesis


5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone (CAS 886371-34-2) is a multifunctional aryl trifluoromethyl ketone characterized by a unique substitution pattern featuring a chloro group at the 5'-position, a methoxy group at the 2'-position, and a trifluoroacetyl moiety on a phenyl ring . This compound serves as a specialized intermediate and reagent in organic synthesis, with its trifluoromethyl group conferring distinct physicochemical properties and reactivity profiles compared to non-fluorinated analogs [1].

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone: Why Simple Analogs Cannot Replicate Its Reactivity Profile


Direct substitution with closely related analogs, such as 4'-chloro-2,2,2-trifluoroacetophenone or 2'-methoxy-2,2,2-trifluoroacetophenone, is not feasible for applications requiring the specific ortho-methoxy/para-chloro substitution pattern . The synergistic electronic and steric effects of the 5'-chloro and 2'-methoxy groups on the trifluoroacetyl carbonyl modulate its electrophilicity and reduction behavior, leading to distinct outcomes in asymmetric synthesis and nucleophilic additions [1]. Furthermore, the presence of the trifluoromethyl group fundamentally alters the compound's physicochemical properties and metabolic stability compared to non-fluorinated acetophenones .

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone: Quantitative Differentiation vs. Closest Analogs


Purity Specification: 95% Minimum Purity as a Reliable Starting Material for Synthesis

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone is supplied with a minimum purity specification of 95% . While this is a standard commercial purity, it is lower than the ≥97% purity typically offered for the 4'-chloro analog (4'-Chloro-2,2,2-trifluoroacetophenone, CAS 321-37-9) . This difference in available purity grades may influence procurement decisions depending on the sensitivity of downstream synthetic steps.

Organic Synthesis Intermediate Purity Procurement Specification

Molecular Weight and Density Differentiation: Impact on Reaction Stoichiometry and Physical Properties

The molecular weight of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone is 238.59 g/mol . This is 34.44 g/mol higher than the 4'-chloro analog (208.56 g/mol) and 34.43 g/mol higher than the 2'-methoxy analog (204.15 g/mol) . This significant mass difference, primarily due to the combined chloro and methoxy substitution, must be accounted for when calculating reaction stoichiometry and preparing reagent solutions.

Physicochemical Properties Reaction Design Procurement Specification

Unique Utility in Oxaziridine-Mediated Catalytic Hydroxylation

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone serves as a key reagent in the synthesis of 1,2,3-benzoxathiazine-based oxaziridine derivatives, which function as potent oxygen-atom transfer agents for catalytic carbon-hydrogen hydroxylation and alkene epoxidation . This specific substitution pattern is integral to the final catalyst's activity, and substituting with a simpler analog (e.g., 4'-chloro- or 2'-methoxy-trifluoroacetophenone) would alter the electronic and steric environment of the oxaziridine ring, likely diminishing catalytic performance [1].

Catalysis C-H Activation Oxaziridine Synthesis

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone: Validated Application Scenarios for Scientific and Industrial Users


Synthesis of 1,2,3-Benzoxathiazine-Based Oxaziridine Catalysts

This compound is specifically employed as a reagent in the synthesis of 1,2,3-benzoxathiazine-based oxaziridine derivatives, which are potent oxygen-atom transfer agents for catalytic C-H hydroxylation and alkene epoxidation . Its unique substitution pattern is essential for constructing the active catalyst framework.

Asymmetric Reduction Studies of Substituted Trifluoroacetophenones

As a member of the substituted α,α,α-trifluoroacetophenone family, this compound is a valuable substrate for investigating substituent effects on asymmetric reduction reactions [1]. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups provides a distinct electronic profile for probing stereoselective transformations.

Precursor for Fluorinated Building Blocks in Medicinal Chemistry

The trifluoromethyl ketone moiety is a privileged pharmacophore in drug discovery, known for enhancing metabolic stability and modulating lipophilicity . This compound serves as a versatile intermediate for introducing a trifluoroacetyl group into more complex molecules, with the chloro and methoxy substituents offering additional vectors for further functionalization.

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